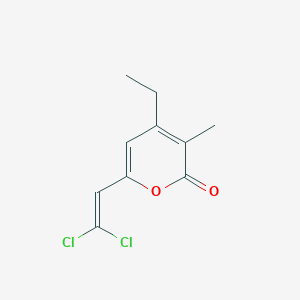![molecular formula C14H10N2OS B5577755 2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)
2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a part of a broader category of chemicals known for their diverse chemical reactions, physical and chemical properties, and potential applications in materials science and organic synthesis. Its relevance spans from being a chromophore to being involved in cross-dehydrogenative coupling reactions.
Synthesis Analysis
The synthesis of related benzothiophene derivatives involves ring contraction reactions, oxidative coupling, and reactions with amines, showcasing a variety of methods to manipulate the benzothiophene backbone for the introduction of functional groups. For instance, Nakazumi et al. (1990) describe the preparation of 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones through ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines, highlighting a method for creating new donor–acceptor chromophores (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Molecular Structure Analysis
The structure of these compounds can be determined through techniques such as X-ray crystallography, as indicated in the synthesis of the N,N-dimethylaminomethylene derivative, which was analyzed to confirm its molecular configuration.
Chemical Reactions and Properties
Chemical reactions involving benzothiophene derivatives can lead to the formation of new C-C bonds through cross-dehydrogenative coupling and can include the synthesis of spiroheterocycles, indicating a high degree of reactivity and functional group compatibility. Kumaran and Parthasarathy (2021) developed a Rh(III)-catalyzed cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides, which underscores the versatility of these compounds in forming complex heterocyclic structures (Kumaran & Parthasarathy, 2021).
Applications De Recherche Scientifique
Donor-Acceptor Chromophores
Synthesis and Characterization
A study by Nakazumi et al. (1990) discussed the preparation of 2-(Amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones by ring contraction, introducing these compounds as new donor-acceptor chromophores. The structural determination of these derivatives was achieved through X-ray crystallographic analysis, highlighting their potential in photophysical applications due to their unique electron donor-acceptor properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Heterocyclic Systems Synthesis
Novel Heterocyclic System Synthesis
Cekavicus et al. (2008) investigated new applications of benzo[b]thiophen-3(2H)-one 1,1-dioxide, leading to the synthesis of a new heterocyclic system. This research demonstrated the compound's versatility in creating spiroheterocycles, which could be pivotal in developing new materials or pharmaceuticals (Cekavicus et al., 2008).
Antimicrobial Activity
Synthesis and Antimicrobial Screening
Naganagowda and Petsom (2011) explored the antimicrobial potential of new quinazolinones derivatives synthesized from 3-chloro-1-benzothiophene-2-carbonylchloride. The synthesized compounds exhibited significant antibacterial and antifungal activities, indicating the potential use of benzothiophene derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Material Science Applications
Electronically Active Materials
Research by Guan et al. (2010) focused on the electronic structure of materials incorporating benzothiophene derivatives, crucial for applications in organic electronics and photovoltaics. This work contributes to understanding the electronic interactions in materials that are essential for solar energy conversion (Guan et al., 2010).
Fluorescent Sensors
Development of Fluorescent Sensors
Hagimori et al. (2015) developed low-molecular-weight fluorescent sensors based on pyridine-pyridone core structures, including benzothiophene derivatives. These sensors exhibited significant shifts in emission wavelength upon binding to zinc ions, highlighting their potential in bioimaging and environmental monitoring (Hagimori, Mizuyama, Tominaga, Mukai, & Saji, 2015).
Propriétés
IUPAC Name |
2-(pyridin-3-yliminomethyl)-1-benzothiophen-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14-11-5-1-2-6-12(11)18-13(14)9-16-10-4-3-7-15-8-10/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLVVBQJUSGTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)
![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)
